molecular formula C13H15ClN4O B3372570 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 923721-29-3

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No. B3372570
CAS RN: 923721-29-3
M. Wt: 278.74 g/mol
InChI Key: UTWGGPUOGOAQCO-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylpiperazine . Phenylpiperazines are a class of chemical compounds based on the piperazine molecule, which has been modified by adding one or more phenyl groups. They have a wide range of applications in medicine due to their pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involving phenylpiperazines can vary widely depending on the specific compound and conditions. For example, some phenylpiperazines have been found to exhibit significant effects on both allergic asthma and allergic itching .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” would depend on its specific molecular structure. For a related compound, 1-(3,4-Dichlorophenyl)piperazine, its freezing point and boiling point are 335.65K and 643.73K respectively .

Mechanism of Action

The mechanism of action of phenylpiperazines can also vary. For instance, 1-(3-chlorophenyl)piperazine is known to interact with various serotonin and dopamine receptors .

Safety and Hazards

Phenylpiperazines can have various safety and hazard profiles. For example, 1-(4-Chlorophenyl)piperazine dihydrochloride can cause eye, skin, and respiratory tract irritation .

Future Directions

The future directions for research on phenylpiperazines could involve the development of new synthesis methods, exploration of their pharmacological properties, and investigation of their potential applications in medicine .

properties

IUPAC Name

3-(4-chlorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c14-11-3-1-10(2-4-11)13-16-12(19-17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWGGPUOGOAQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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